molecular formula C24H24ClN5 B11215839 7-(4-chlorophenyl)-4-(4-ethylpiperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

7-(4-chlorophenyl)-4-(4-ethylpiperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B11215839
M. Wt: 417.9 g/mol
InChI Key: SMDYKBYZXYWCTG-UHFFFAOYSA-N
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Description

1-[7-(4-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-ETHYLPIPERAZINE is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with a 4-chlorophenyl and a phenyl group, as well as an ethylpiperazine moiety

Preparation Methods

The synthesis of 1-[7-(4-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-ETHYLPIPERAZINE typically involves multi-step organic reactions One common synthetic route starts with the preparation of the pyrrolo[2,3-d]pyrimidine core, which is achieved through the condensation of appropriate precursors under controlled conditionsThe final step involves the attachment of the ethylpiperazine moiety through nucleophilic substitution reactions .

Chemical Reactions Analysis

1-[7-(4-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-ETHYLPIPERAZINE undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[7-(4-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-ETHYLPIPERAZINE involves its interaction with molecular targets such as protein kinase B (PKB or Akt). By binding to the active site of PKB, the compound inhibits its phosphorylation and subsequent activation. This inhibition disrupts downstream signaling pathways involved in cell proliferation, survival, and metabolism, making it a potential therapeutic agent for cancer treatment .

Comparison with Similar Compounds

1-[7-(4-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-ETHYLPIPERAZINE can be compared with other pyrrolopyrimidine derivatives, such as:

Properties

Molecular Formula

C24H24ClN5

Molecular Weight

417.9 g/mol

IUPAC Name

7-(4-chlorophenyl)-4-(4-ethylpiperazin-1-yl)-5-phenylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C24H24ClN5/c1-2-28-12-14-29(15-13-28)23-22-21(18-6-4-3-5-7-18)16-30(24(22)27-17-26-23)20-10-8-19(25)9-11-20/h3-11,16-17H,2,12-15H2,1H3

InChI Key

SMDYKBYZXYWCTG-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=NC=NC3=C2C(=CN3C4=CC=C(C=C4)Cl)C5=CC=CC=C5

Origin of Product

United States

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